molecular formula C22H28N2O5S B2649777 4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-74-2

4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2649777
CAS RN: 922076-74-2
M. Wt: 432.54
InChI Key: JQLQQPHSRFCNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality 4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Research on benzenesulfonamide derivatives often focuses on their synthesis and evaluation for bioactivity. For example, studies have explored the synthesis of new sulfonamides with potential as carbonic anhydrase inhibitors, demonstrating significant bioactivity against various human isoforms of this enzyme, which plays crucial roles in physiological processes such as respiration and the carbon dioxide transport mechanism (Alafeefy et al., 2015).

Anticancer Applications

Compounds with benzenesulfonamide structures have been investigated for their anticancer properties. For instance, certain sulfonamide derivatives have shown efficacy in inhibiting carbonic anhydrase IX and XII, two enzymes overexpressed in many tumor types, thus highlighting their potential in cancer treatment strategies (Gul et al., 2016).

Antimicrobial Activity

Hybrid molecules combining benzenesulfonamides with antimicrobial agents have been synthesized and evaluated for their in vitro antimicrobial efficacy, showing moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains. These findings suggest the utility of benzenesulfonamide derivatives in developing new antimicrobial therapies (Zani et al., 2009).

Environmental and Analytical Chemistry

Benzenesulfonamide derivatives have also been used in environmental and analytical chemistry studies, such as in the development of methods for detecting emerging contaminants like benzotriazole, benzothiazole, and benzenesulfonamide compounds in soil samples, reflecting their environmental prevalence and the need for monitoring their impact (Speltini et al., 2016).

properties

IUPAC Name

4-(2-methylpropoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15(2)13-28-17-7-9-18(10-8-17)30(26,27)23-16-6-11-20-19(12-16)24(5)21(25)22(3,4)14-29-20/h6-12,15,23H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQQPHSRFCNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

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